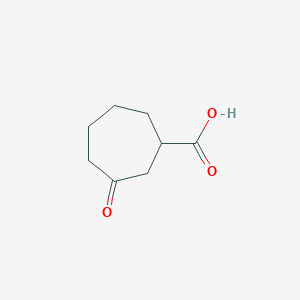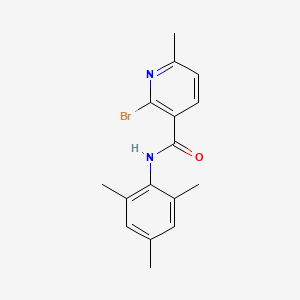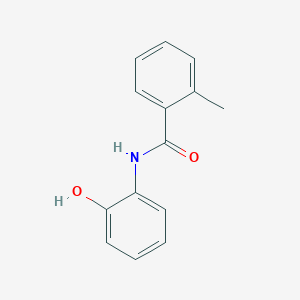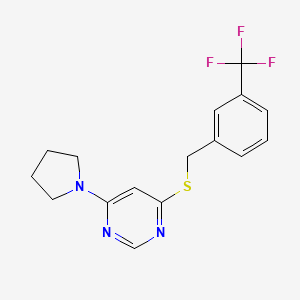
4-(Pyrrolidin-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrrolidin-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyrimidine is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, and a pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyrimidine intermediate.
Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group is incorporated through a thiol-ene reaction, where a thiol derivative of the trifluoromethylbenzyl group reacts with the pyrimidine intermediate under radical initiation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-(Pyrrolidin-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine core, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
4-(Pyrrolidin-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 4-(Pyrrolidin-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and trifluoromethyl group contribute to the compound’s binding affinity and specificity. The compound may modulate the activity of its targets by acting as an inhibitor or activator, thereby influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
4-(Pyrrolidin-1-yl)-6-(benzylthio)pyrimidine: Lacks the trifluoromethyl group, which may result in different biological activity and binding properties.
4-(Morpholin-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyrimidine: Contains a morpholine ring instead of a pyrrolidine ring, potentially altering its chemical reactivity and biological interactions.
4-(Pyrrolidin-1-yl)-6-((4-(trifluoromethyl)benzyl)thio)pyrimidine: The position of the trifluoromethyl group on the benzyl ring is different, which can affect the compound’s overall properties.
Uniqueness
4-(Pyrrolidin-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyrimidine is unique due to the specific combination of its structural features, including the pyrrolidine ring, trifluoromethyl group, and pyrimidine core
特性
IUPAC Name |
4-pyrrolidin-1-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3S/c17-16(18,19)13-5-3-4-12(8-13)10-23-15-9-14(20-11-21-15)22-6-1-2-7-22/h3-5,8-9,11H,1-2,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEAJBAIRVQLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)SCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749343.png)

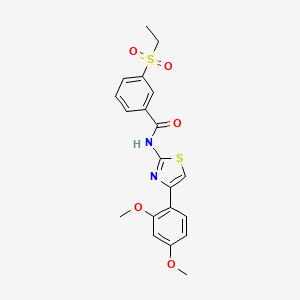




![(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carbonyl chloride](/img/structure/B2749351.png)
![2-(8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2749352.png)
![N'-(2-chlorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2749355.png)
